molecular formula C7H4BrFO2 B2402032 4-Bromo-5-fluoro-2-1,3-benzodioxole CAS No. 1427428-42-9

4-Bromo-5-fluoro-2-1,3-benzodioxole

Cat. No. B2402032
CAS RN: 1427428-42-9
M. Wt: 219.009
InChI Key: OHUWAUIJHDBDIT-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-1,3-benzodioxole is an organic compound. It is a derivative of benzene and a heterocyclic compound containing the methylenedioxy functional group . It is used as a precursor in organic synthesis .


Molecular Structure Analysis

The molecular formula of 4-Bromo-5-fluoro-2-1,3-benzodioxole is C7H4BrFO2 . The average mass is 201.017 Da and the monoisotopic mass is 199.947281 Da .

Scientific Research Applications

Chemical Transformations and Synthesis

  • 4-Bromo-5-fluoro-2-1,3-benzodioxole is utilized in the field of organic synthesis, particularly in the formation of novel compounds. For instance, a study by Gorecka, Leroux, and Schlosser (2004) demonstrated bromine migration in lithiated 4-bromo-2,2-difluoro-1,3-benzodioxoles, leading to the production of various derivatives, including 5-bromo-2,2-difluoro-1,3-benzodioxole and 5-bromo-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid (Gorecka, Leroux, & Schlosser, 2004).

Corrosion Inhibition

  • In the context of materials science, 4-Bromo-5-fluoro-2-1,3-benzodioxole-related compounds have been investigated as corrosion inhibitors. Chaitra, Mohana, and Tandon (2015) researched the efficiency of triazole Schiff bases, derived from this compound, in preventing corrosion on mild steel in acidic media, highlighting its potential in industrial applications (Chaitra, Mohana, & Tandon, 2015).

Antimicrobial Activity

  • The compound's derivatives have been explored for antimicrobial properties. Sathe, Jaychandran, Sreenivasa, and Jagtap (2011) synthesized fluorinated benzothiazolo imidazole compounds and evaluated their antimicrobial activity, contributing to the field of medicinal chemistry (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Anti-Inflammatory and Cytotoxic Agents

  • Thakral, Kumar, Thakral, Singh, Nagesh, Verma, and Pandey (2022) synthesized halogenatedphenyl benzoxazole-5-carboxylic acids, including derivatives of 4-Bromo-5-fluoro-2-1,3-benzodioxole, to explore their anti-inflammatory and cytotoxic properties. These compounds showed promising results against certain cancer cell lines (Thakral et al., 2022).

Facilitation of Eco-Sustainable Synthesis

  • Gupta, Rao, Bommaka, Raghavendra, and Aleti (2016) reported on the eco-friendly synthesis of 2-phenyl 1,3-benzodioxole derivatives, showcasing the compound's role in promoting greener chemical processes with potential anticancer and antibacterial applications (Gupta et al., 2016).

Novel Synthesis Applications

  • Zumbrunn (1998) demonstrated the synthesis of 1-alkyl-3-fluoro-1H-[1,2,4]triazoles, utilizing bromo- and fluoro-derivatives of benzodioxole. This research contributes to expanding the toolkit available for synthetic chemists (Zumbrunn, 1998).

properties

IUPAC Name

4-bromo-5-fluoro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUWAUIJHDBDIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-fluoro-2-1,3-benzodioxole

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